N-(4-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide
Overview
Description
N-(4-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide is a useful research compound. Its molecular formula is C19H17N3OS and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.10923335 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescent Probes for Environmental Analysis
The development of fluorescent probes for detecting carbonyl compounds in environmental samples demonstrates a direct application of related chemical structures. Houdier et al. (2000) reported on the use of 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (a compound with structural similarities) as a molecular probe for trace measurement of aldehydes and ketones in water samples, including snow, ice, and cloud-water samples. This work contributes to environmental monitoring and pollution assessment by providing a method for the sensitive detection of potentially harmful compounds in various water sources (Houdier, Perrier, Defrancq, & Legrand, 2000).
Antitumor Activity Evaluation
The synthesis and evaluation of compounds bearing the N-phenylacetamide moiety, including structures related to the compound of interest, for antitumor activities have been reported. Yurttaş, Tay, & Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showing significant anticancer activity against various cancer cell lines. This research underscores the potential of such compounds in the development of new anticancer therapeutics (Yurttaş, Tay, & Demirayak, 2015).
Molecular Docking and Synthesis for Anticancer Drugs
Further emphasizing the relevance in medicinal chemistry, Sharma et al. (2018) conducted a study on the synthesis, structure, and molecular docking analysis of an anticancer drug, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide. The study provided insights into the drug's mechanism of action and its potential efficacy against cancer, showcasing the compound's relevance in drug design and discovery (Sharma et al., 2018).
Hepatonephrotoxicity Prevention
Research on acetaminophen (APAP), a compound structurally related to N-(4-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide, has explored its effects and mechanisms in inducing hepatotoxicity and nephrotoxicity. Eldin et al. (2022) investigated the preventive effects of natural compounds on APAP-induced hepatonephrotoxicity, highlighting the importance of understanding the toxicological aspects of related compounds to develop safer drugs (Eldin, Fahim, Ahmed, Abdelgawad, Abourehab, & Ahmed, 2022).
Properties
IUPAC Name |
N-[4-(naphthalen-1-ylcarbamothioylamino)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-13(23)20-15-9-11-16(12-10-15)21-19(24)22-18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,1H3,(H,20,23)(H2,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUYVPIOZNJEIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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